molecular formula C9H8ClN B2646529 2-(3-Chlorophenyl)propanenitrile CAS No. 14271-35-3

2-(3-Chlorophenyl)propanenitrile

Cat. No.: B2646529
CAS No.: 14271-35-3
M. Wt: 165.62
InChI Key: NEWHNNIYSLMQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance within Contemporary Organic Synthesis

The primary significance of 2-(3-Chlorophenyl)propanenitrile in contemporary organic synthesis lies in its role as a versatile intermediate. The core of its utility is centered around the reactivity of the carbon atom positioned alpha to the nitrile group. The electron-withdrawing nature of the nitrile functionality imparts acidity to the alpha-proton, facilitating its removal by a suitable base to form a stabilized carbanion. google.comacs.org

This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation reactions with organohalides. google.com This allows for the introduction of diverse substituents at the alpha-position, thereby enabling the construction of a wide array of more complex molecules from a common precursor. The synthesis of substituted propanenitriles through the alkylation of the corresponding phenylacetonitriles is a well-established and powerful strategy in organic synthesis. google.com

Overview of Molecular Architecture and Intrinsic Reactivity Features

The molecular architecture of this compound is characterized by a central propane (B168953) backbone. A phenyl ring, substituted with a chlorine atom at the meta-position, and a nitrile group are attached to the same carbon atom (C2). The presence of these functional groups dictates the compound's intrinsic reactivity.

Key Reactivity Features:

Alpha-Proton Acidity: As previously mentioned, the proton on the carbon adjacent to the nitrile group is acidic. This allows for deprotonation to form a resonance-stabilized carbanion, a key reactive intermediate. google.comacs.org

Nitrile Group Transformations: The nitrile group itself is susceptible to a range of chemical transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Furthermore, the nitrile can be reduced to a primary amine, offering a pathway to a different class of compounds.

Aromatic Ring Substitution: The 3-chlorophenyl group can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, although the conditions required for such transformations would need to be carefully considered to avoid reactions at the more reactive nitrile or alpha-carbon sites.

Below is a table summarizing some of the key molecular properties of this compound.

PropertyValue
CAS Number 14271-35-3 bldpharm.comchemicalbook.com
Molecular Formula C₉H₈ClN bldpharm.com
Molecular Weight 165.62 g/mol bldpharm.com
IUPAC Name This compound sigmaaldrich.com

Contextualization within Established Chemical Literature and Research Gaps

A review of the established chemical literature indicates that while the general class of substituted phenylacetonitriles is well-documented, specific research focusing solely on this compound is limited. Much of the available information is in the context of broader studies on the alkylation of phenylacetonitrile (B145931) derivatives. For instance, patents describe the general process for producing alkylated nitrile compositions where 3-chlorophenylacetonitrile is listed as a potential starting material. google.com

This highlights a significant research gap. There is a lack of published, in-depth studies detailing the optimized synthesis, comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry), and a full exploration of the reaction scope of this compound. While its potential as a synthetic intermediate is clear from foundational chemical principles and general literature, its specific applications in the synthesis of novel bioactive molecules or functional materials remain largely unexplored and undocumented in peer-reviewed journals. Future research could focus on elucidating these areas, thereby expanding the utility of this versatile chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWHNNIYSLMQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Transformations of 2 3 Chlorophenyl Propanenitrile

Reactivity of the Nitrile Functional Group (–CN)

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This feature makes it susceptible to a variety of transformations, including nucleophilic additions, reductions, and hydrolysis. The electron-withdrawing nature of the adjacent chlorophenyl ring can influence the reactivity of the nitrile group.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. The electron-withdrawing effect of the 3-chlorophenyl substituent enhances the electrophilicity of the nitrile carbon, facilitating these additions.

A significant class of nucleophilic addition reactions involves Grignard reagents or organolithium compounds, which allows for the formation of ketones after hydrolysis of the intermediate imine. Another important reaction is the addition of the molecule's own carbanion, formed by deprotonation of the α-carbon, to another molecule or functional group. stackexchange.com The protons on the carbon alpha to the nitrile group are acidic (pKa ≈ 30) because the resulting negative charge is stabilized by delocalization onto the nitrogen atom. stackexchange.com This carbanion can then act as a potent nucleophile.

Reaction Type Reagent Intermediate Final Product
Grignard ReactionR-MgX, then H₃O⁺Iminylmagnesium halideKetone
Organolithium ReactionR-Li, then H₃O⁺Lithium iminateKetone
Base-induced self-condensationStrong base (e.g., NaH)Dimeric imine anionDimer or polymer

Reduction Pathways and Products (e.g., conversion to amines)

The nitrile group can be fully reduced to a primary amine (–CH₂NH₂). This transformation is a fundamental process in organic synthesis, providing a route to valuable amine compounds. The reduction of 2-(3-chlorophenyl)propanenitrile yields 2-(3-chlorophenyl)propan-1-amine. nih.gov

Commonly employed methods for this reduction include the use of strong hydride reagents or catalytic hydrogenation. libretexts.org Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a highly effective reagent for this conversion. nih.govlibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by workup with water or dilute acid to produce the primary amine. libretexts.org

Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel can achieve the same transformation. libretexts.org This method is often considered "greener" but may require elevated temperatures and pressures. libretexts.org

Reducing Agent Solvent Conditions Product Reference
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to room temperature2-(3-Chlorophenyl)propan-1-amine nih.gov
Hydrogen (H₂) / Palladium (Pd)EthanolElevated temperature and pressure2-(3-Chlorophenyl)propan-1-amine libretexts.org
Hydrogen (H₂) / Nickel (Ni)Methanol / Ammonia (B1221849)High pressure (e.g., 130 bar)2-(3-Chlorophenyl)propan-1-amine libretexts.org
Ammonia Borane (NH₃BH₃)-Thermal decompositionPrimary Amine organic-chemistry.org
Samarium(II) Iodide (SmI₂)THF / H₂ORoom temperaturePrimary Amine organic-chemistry.org

Hydrolysis and Related Derivatization

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield carboxylic acids or amides as intermediates. The complete hydrolysis of this compound results in the formation of 2-(3-chlorophenyl)propanoic acid.

Partial hydrolysis, which stops at the amide stage, can often be achieved under controlled conditions. For instance, using potassium hydroxide (B78521) in tert-butyl alcohol is a known method for converting nitriles to amides with high yields. acs.org Enzymatic hydrolysis using nitrile hydratases offers a highly selective method for converting nitriles to amides, often with high enantioselectivity for chiral nitriles. academicjournals.org While specific studies on this compound are limited, research on analogous compounds like 2-(4-chlorophenyl)-propionitrile demonstrates that nitrile hydratase enzymes preferentially hydrate (B1144303) the S-isomers. academicjournals.org

Reaction Reagents Product Reference
Full HydrolysisH₃O⁺ or OH⁻, heat2-(3-Chlorophenyl)propanoic acid
Partial HydrolysisKOH / t-BuOH2-(3-Chlorophenyl)propanamide acs.org
Enzymatic HydrolysisNitrile Hydratase(S)-2-(3-Chlorophenyl)propanamide (likely) academicjournals.org

Transformations Involving the Chlorophenyl Moiety

The 3-chlorophenyl group also participates in characteristic aromatic reactions. The presence of the chlorine atom and the 2-propylnitrile substituent on the benzene (B151609) ring directs the regiochemical outcome of these transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of the incoming group. The chlorine atom is an ortho-, para-director, while the alkyl group (2-propylnitrile) is also generally an ortho-, para-director. However, both are deactivating groups, making EAS reactions slower than on benzene itself.

The substitution pattern will be a result of the combined directing influences. The chlorine at position 3 directs incoming electrophiles to positions 2, 4, and 6. The alkylnitrile group at position 1 directs to positions 2, 4, and 6. Therefore, substitution is strongly favored at positions 2, 4, and 6, with steric hindrance likely disfavoring the 2-position. The most probable sites for electrophilic attack are positions 4 and 6.

Reaction Type Typical Reagents Predicted Major Products
NitrationHNO₃ / H₂SO₄2-(3-Chloro-4-nitrophenyl)propanenitrile & 2-(3-Chloro-6-nitrophenyl)propanenitrile
HalogenationBr₂ / FeBr₃2-(3-Chloro-4-bromophenyl)propanenitrile & 2-(3-Chloro-6-bromophenyl)propanenitrile
Friedel-Crafts AcylationRCOCl / AlCl₃Acylation at positions 4 and 6

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) of aryl halides is generally difficult and requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the 2-propylnitrile group is meta to the chlorine atom and thus does not provide significant resonance stabilization for the Meisenheimer complex intermediate required for a typical SₙAr mechanism. libretexts.org

However, under very strong basic conditions, such as treatment with sodium amide (NaNH₂), a different NAS pathway can occur via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. stackexchange.comthieme-connect.de For the isomeric 3-(2-chlorophenyl)propanenitrile, treatment with sodium amide first causes deprotonation at the carbon alpha to the nitrile. stackexchange.com This is followed by elimination of HCl to form a benzyne, which then undergoes a rapid intramolecular nucleophilic attack by the nitrile's α-carbanion to form a cyclized product. stackexchange.com A similar intramolecular reaction could be envisioned for this compound, leading to a benzocyclobutene derivative.

Mechanism Reagents Intermediate Potential Product Reference
Elimination-AdditionNaNH₂BenzyneBenzocyclobutene derivative stackexchange.comthieme-connect.de

Cross-Coupling Reactions at the Aryl Halide Position

The chlorine substituent on the phenyl ring of this compound serves as a reactive handle for various palladium- and nickel-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the aryl position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. The electron-withdrawing nature of the chloro group on the phenyl ring can influence the reactivity of the nitrile group in such couplings. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the general applicability is well-established for aryl chlorides. researchgate.netgoogle.com The reaction typically employs a palladium catalyst and a base to facilitate the coupling of the aryl chloride with a boronic acid or ester. researchgate.net Zinc-catalyzed variations of the Suzuki-Miyaura reaction have also been developed, expanding the toolkit for C(sp²)-C(sp³) bond formation. aablocks.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkynes. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The process is crucial for synthesizing conjugated enynes and has been adapted for a wide range of substrates, including aryl chlorides. libretexts.org One-pot procedures involving Sonogashira coupling followed by cyclocondensation have been developed to synthesize heterocyclic structures like pyrazoles. researchgate.net For instance, a related compound, 3-(2-Chlorophenyl)-2-propynenitrile, has been synthesized, highlighting the utility of this type of coupling for chloro-substituted phenylnitriles. cdnsciencepub.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C-N bonds by reacting an aryl halide with an amine. organic-chemistry.orgambeed.com It provides a general method for synthesizing primary arylamines from aryl chlorides, bromides, iodides, and sulfonates using ammonia or ammonium (B1175870) salts. organic-chemistry.org The development of specialized ligands has enabled the amination of a wide array of aryl halides, including electron-neutral and electron-deficient aryl chlorides, with various primary and secondary amines. organic-chemistry.orgscholaris.ca Nickel-catalyzed amination reactions have also emerged as a powerful alternative for the synthesis of α-aryl amines. scholaris.ca

Table 1: Overview of Cross-Coupling Reactions at the Aryl Halide Position

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Coupling Aryl Halide + Organoboron Compound Pd catalyst, Base C-C
Sonogashira Coupling Aryl Halide + Terminal Alkyne Pd catalyst, Cu(I) cocatalyst, Amine base C-C
Buchwald-Hartwig Amination Aryl Halide + Amine Pd catalyst, Ligand, Base C-N

Stereochemical Aspects of Reactions

The stereochemistry associated with this compound and its derivatives is a critical aspect, particularly in the synthesis of biologically active molecules and in asymmetric catalysis.

Research into compounds structurally related to this compound has demonstrated the significant impact of stereochemistry on biological activity. For example, in the development of CaV1.3 calcium channel antagonists for Parkinson's disease, the stereochemistry of substituted compounds was found to be crucial for binding affinity, with binding sites often showing a preference for a specific stereoisomer. nih.gov

Enzymatic reactions also highlight the importance of stereochemistry. Nitrile hydratases have been employed for the stereoselective hydrolysis of related compounds like 2-(4-chlorophenyl)-propionitrile. academicjournals.org These enzymes can exhibit high enantioselectivity, preferentially converting one enantiomer of a racemic nitrile into the corresponding amide, allowing for the kinetic resolution of racemates. academicjournals.org For example, the nitrile hydratase from Agrobacterium tumefaciens d3 shows S-selectivity (E-value of 18) for 2-(4-chlorophenyl)-3-propionitrile. academicjournals.org

Furthermore, multicomponent reactions, such as the Ugi/Pictet–Spengler sequence, have been developed to produce complex, polyheterocyclic scaffolds with a high degree of stereocontrol, demonstrating advanced strategies for creating chiral molecules from achiral precursors. nih.govacs.org

Table 2: Examples of Stereoselective Reactions with Related Nitriles

Reaction Substrate Catalyst/Reagent Outcome Reference
Enantioselective Hydrolysis 2-(4-chlorophenyl)-3-propionitrile Nitrile hydratase (A. tumefaciens d3) S-selective hydrolysis (E=18) academicjournals.org
Synthesis of Antagonists Racemic norbornyl derivatives N/A (Chiral separation/synthesis) Enantiomers showed different potency for CaV1.3 LTCCs nih.gov
Asymmetric Conjugate Addition α,β-Unsaturated compounds Copper-catalyst with chiral ligands Formation of enolates for tandem reactions creating multiple stereocenters rug.nl

Comprehensive Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms for the key transformations of this compound is essential for optimizing reaction conditions and expanding their synthetic utility.

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to involve several key steps. organic-chemistry.org It begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex to form a Pd(II) intermediate. This is followed by the coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. scholaris.ca The choice of ligand is crucial as it influences the rates of both oxidative addition and reductive elimination. organic-chemistry.orgscholaris.ca

Mechanism of Sonogashira Coupling: The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.orgorganic-chemistry.org The palladium cycle starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. Meanwhile, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. organic-chemistry.org

Mechanism of Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed reactions often proceed through different mechanistic pathways compared to palladium. For instance, in the nickel-catalyzed amination of α-aryl methyl ethers, preliminary mechanistic studies suggest that the oxidative addition step is facilitated by an anionic ligand and that the reductive elimination step can be reversible. scholaris.ca In nickel-catalyzed cross-coupling reactions to form α-aryl nitriles, a proposed cycle can involve a Ni(I)-aryl species that reduces an N-hydroxyphthalimide (NHPI) ester via single-electron transfer (SET) to generate a radical, which then participates in the coupling. scholaris.ca

Structural Diversification and Derivative Synthesis from 2 3 Chlorophenyl Propanenitrile

Elaboration of the Propanenitrile Backbone

The propanenitrile portion of the molecule offers several reactive sites for chemical elaboration, primarily centered around the nitrile group and the adjacent alpha-carbon.

The nitrile functional group is a versatile precursor for a variety of other functionalities. For instance, it can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid, 2-(3-chlorophenyl)propanoic acid, or an amide, 2-(3-chlorophenyl)propanamide, as an intermediate. The specific conditions of the hydrolysis can be tuned to favor one product over the other.

Reduction of the nitrile group provides access to primary amines. Potent reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed for this transformation, yielding 2-(3-chlorophenyl)propan-1-amine. libretexts.orglibretexts.org Catalytic hydrogenation, using catalysts like palladium on carbon, platinum, or nickel, also effectively reduces nitriles to primary amines, often under elevated temperature and pressure. libretexts.orgnih.gov

The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic center can then participate in alkylation reactions , allowing for the introduction of various alkyl groups. wikipedia.orgmt.comresearchgate.net This provides a straightforward method for chain extension and the introduction of further structural complexity at this position.

Furthermore, the nitrile group can participate in cycloaddition reactions . For example, the [3+2] cycloaddition with azides is a well-established method for the synthesis of tetrazoles. libretexts.orgyoutube.comstudy.com This reaction, often catalyzed by metal salts, provides a direct route to 5-substituted tetrazoles, which are important heterocyclic motifs.

Modification and Functionalization of the Chlorophenyl Ring

The chlorophenyl ring is amenable to a range of transformations that can alter its electronic and steric properties. These include electrophilic and nucleophilic aromatic substitution reactions, as well as modern cross-coupling methodologies.

Electrophilic aromatic substitution (EAS) reactions allow for the introduction of various substituents onto the benzene (B151609) ring. The chloro and the 2-cyanoethyl groups are both deactivating and direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (with a halogen and a Lewis acid catalyst), sulfonation (with fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). The regiochemical outcome of these reactions will be dictated by the combined directing effects of the existing substituents.

Nucleophilic aromatic substitution (SNA) can be employed to replace the chlorine atom with other nucleophiles. However, this reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group, which are not present in the starting molecule.

More versatile methods for modifying the chlorophenyl ring involve palladium-catalyzed cross-coupling reactions . The chlorine atom can serve as a handle for these powerful C-C and C-heteroatom bond-forming reactions. For example, the Suzuki-Miyaura coupling allows for the reaction of the aryl chloride with boronic acids or their esters to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.orgorganic-chemistry.orgyoutube.com The Buchwald-Hartwig amination provides a route to synthesize aryl amines by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org These reactions are known for their broad substrate scope and functional group tolerance.

Synthesis of Polyfunctionalized and Heterocyclic Analogues

The functional groups present in 2-(3-chlorophenyl)propanenitrile and its immediate derivatives serve as valuable synthons for the construction of more elaborate molecular architectures, including various heterocyclic systems.

The nitrile group is a key precursor for the synthesis of several important heterocycles. As mentioned earlier, [3+2] cycloaddition with azides is a direct and efficient method for the formation of tetrazoles . chalcogen.ronih.govorganic-chemistry.orgacs.orgresearchgate.net Similarly, reactions of nitriles can lead to the formation of triazoles . nih.govfrontiersin.orgfrontiersin.orgorganic-chemistry.orgnih.gov For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be adapted for the synthesis of 1,2,3-triazoles.

Furthermore, the nitrile functionality can be utilized in condensation reactions to build larger ring systems. For instance, nitriles are common starting materials in the synthesis of pyrimidines . researchgate.netyoutube.comnih.govnih.govrsc.org These reactions often involve the condensation of the nitrile with a binucleophilic species, leading to the formation of the pyrimidine (B1678525) ring. The diverse reactivity of the nitrile group makes this compound a valuable starting material for generating a library of heterocyclic compounds.

Structure-Reactivity and Structure-Property Relationships in Novel Derivatives (excluding biological activity)

The systematic diversification of the this compound scaffold allows for the investigation of how structural changes influence the chemical reactivity and physical properties of the resulting derivatives.

The introduction of different functional groups on the chlorophenyl ring significantly alters its electronic properties, which in turn affects the reactivity of the entire molecule. For instance, the presence of electron-donating groups (e.g., methoxy, amino) would activate the ring towards electrophilic substitution, while electron-withdrawing groups (e.g., nitro) would deactivate it. libretexts.org These electronic effects can also be transmitted to the propanenitrile backbone, influencing the acidity of the α-proton and the reactivity of the nitrile group.

Similarly, modifications to the propanenitrile backbone have a direct impact on the molecule's properties. The conversion of the nitrile to a carboxylic acid introduces a site for hydrogen bonding and alters the polarity and solubility of the compound. Reduction to a primary amine introduces a basic center, fundamentally changing the acid-base properties of the molecule.

The construction of heterocyclic analogues introduces new sets of physical and chemical properties. For example, the formation of a tetrazole or triazole ring introduces a planar, aromatic system with multiple nitrogen atoms, which can participate in hydrogen bonding and coordination with metal ions. The physicochemical properties of these derivatives, such as their melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry), are all directly related to their specific molecular structure. lookchem.comnih.gov By systematically synthesizing and characterizing a range of derivatives, it is possible to establish clear structure-property relationships, which are fundamental to the rational design of new molecules with tailored chemical characteristics.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(3-chlorophenyl)propanenitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.

¹H NMR Spectroscopy:

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the chlorophenyl ring appear as a complex multiplet in the range of δ 7.25-7.39 ppm. rsc.org The proton at the chiral center (the methine proton) presents as a quartet at approximately δ 3.90 ppm, with a coupling constant (J) of 7.3 Hz, due to its coupling with the adjacent methyl protons. rsc.org These methyl protons, in turn, appear as a doublet at around δ 1.65 ppm, also with a J value of 7.3 Hz. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further confirmation of the structure. The carbon of the nitrile group (C≡N) resonates at approximately δ 120.93 ppm. rsc.org The carbons of the 3-chlorophenyl ring exhibit distinct signals at δ 138.92, 135.01, 130.47, 128.36, 127.01, and 124.96 ppm. rsc.org The chiral methine carbon is observed around δ 30.93 ppm, while the methyl carbon appears at approximately δ 21.27 ppm. rsc.org

Interactive Data Table: NMR Data for this compound
Nucleus Chemical Shift (δ, ppm) Multiplicity J-Coupling (Hz) Assignment
¹H7.25-7.39Multiplet-Aromatic Protons
¹H3.90Quartet7.3Methine Proton (CH)
¹H1.65Doublet7.3Methyl Protons (CH₃)
¹³C138.92, 135.01, 130.47, 128.36, 127.01, 124.96--Aromatic Carbons
¹³C120.93--Nitrile Carbon (C≡N)
¹³C30.93--Methine Carbon (CH)
¹³C21.27--Methyl Carbon (CH₃)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS analysis is critical for confirming its elemental composition.

Utilizing techniques like Electrospray Ionization (ESI), the calculated mass-to-charge ratio for the sodiated molecule ([M+Na]⁺) of this compound (C₉H₈ClN) is 188.0237. rsc.org Experimental HRMS data show a found value of 188.0235, which is in excellent agreement with the calculated value, thus confirming the molecular formula. rsc.org

Interactive Data Table: HRMS Data for this compound
Ion Calculated m/z Found m/z Technique
[C₉H₈ClN + Na]⁺188.0237188.0235ESI

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of a related compound, 3-(2-chlorophenyl)propanenitrile, shows a characteristic strong absorption band for the nitrile group (C≡N) stretch around 2246 cm⁻¹. amazonaws.com The spectrum also displays bands corresponding to the aromatic C-H stretching and C=C stretching vibrations of the phenyl ring, as well as C-H stretching vibrations of the aliphatic chain. amazonaws.com

Raman Spectroscopy:

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis and purification of non-volatile and thermally sensitive compounds. For related compounds like 3-[(2-chlorophenyl)amino]-propanenitrile, reverse-phase (RP) HPLC methods have been developed. sielc.com A typical mobile phase for such separations consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile compounds like this compound. The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. GC coupled with a mass spectrometer (GC-MS) can be used to identify these impurities. For instance, the synthesis of 3-(3-chlorophenyl)propanenitrile (B1625113) is monitored using GC-MS to confirm the completion of the reaction.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

For the analysis of a similar compound, 2-(3-chlorophenyl)-2-(tosylamino) propanenitrile, chiral HPLC using a Daicel Chiralcel OD-H column is employed. wiley-vch.de The mobile phase is a mixture of 2-propanol and n-hexane (10/90), and detection is performed at a wavelength of 210 nm. wiley-vch.de This method allows for the separation of the two enantiomers, with the minor enantiomer having a retention time of 16.1 minutes and the major enantiomer at 18.5 minutes. wiley-vch.de Similar chiral HPLC methods can be developed and optimized for the enantiomeric separation of this compound.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, this technique can provide detailed information about its bond lengths, bond angles, and crystal packing.

A search of the Protein Data Bank (PDB) reveals a crystal structure (PDB ID: 6CKW) of a larger molecule, (R)-3-((7-(((S)-2-amino-2-(2-methoxyphenyl)ethyl)amino)-5-methyl- rsc.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-2-yl)amino)-3-(3-chlorophenyl)propanenitrile, which contains the 3-(3-chlorophenyl)propanenitrile moiety. rcsb.orgwwpdb.orgebi.ac.ukproteopedia.org The X-ray diffraction data for this complex was collected at a resolution of 2.06 Å. rcsb.orgebi.ac.uk While this provides structural information for the fragment within a larger assembly, a dedicated crystal structure of pure this compound would be necessary for a complete solid-state characterization of the isolated compound.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for understanding the properties and reactivity of molecules like 2-(3-Chlorophenyl)propanenitrile at an atomic level. These methods allow for the investigation of molecular structure, electronic properties, and reaction dynamics that can be difficult or impossible to measure experimentally. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the following sections describe the established theoretical frameworks and methodologies that are applied to this and related molecules.

Applications in Chemical Sciences Excluding Prohibited Contexts

Utility as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

2-(3-Chlorophenyl)propanenitrile serves as a crucial building block in organic synthesis, enabling the construction of intricate molecular architectures. The presence of both a chloro-substituted aromatic ring and a reactive nitrile group allows for a wide range of chemical transformations.

The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones. For instance, the reduction of the nitrile group can yield primary amines, which are fundamental components of many biologically active compounds. Hydrolysis of the nitrile, under acidic or basic conditions, leads to the formation of the corresponding carboxylic acid, a key functional group in numerous pharmaceuticals and other fine chemicals.

Furthermore, the aromatic chlorine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents onto the phenyl ring. This versatility makes this compound a valuable precursor for creating libraries of compounds for drug discovery and other applications.

The strategic placement of the chloro and nitrile groups on the propanenitrile backbone provides specific steric and electronic properties that can influence the outcome of chemical reactions, making it a tailored building block for targeted molecular synthesis.

Role in Materials Science Development

In the realm of materials science, propanenitrile derivatives are recognized for their potential in creating novel materials with specific optical, electrical, and thermal properties. ontosight.ai While direct applications of this compound in this field are not extensively documented in publicly available literature, its structural motifs are found in compounds with significant materials science applications.

For example, the presence of a nitrile group is a key feature in the synthesis of certain dyes and pigments. ontosight.ai The chromophoric properties of molecules can be tuned by the introduction of various functional groups, and the this compound scaffold offers a platform for such modifications. The diazenyl group (-N=N-), often found in azo dyes, can be synthesized through reactions involving nitrile precursors. ontosight.ai

Additionally, nitrile-containing compounds can serve as precursors for the synthesis of polymers. The transformation of the nitrile group can initiate or participate in polymerization reactions, leading to the formation of materials with tailored properties. While specific examples involving this compound are not prominent, the fundamental chemistry of the nitrile group suggests its potential utility in this area.

Relevance in Agrochemical Research and Development

The structural features of this compound are relevant to the field of agrochemical research. Many commercially successful herbicides and fungicides contain a substituted phenyl ring and a nitrile group. acs.org These functional groups can interact with specific biological targets in pests, leading to their desired mode of action.

For instance, the development of the fungicide myclobutanil, which contains a chlorophenyl and a nitrile group, originated from research on phenylacetonitriles. acs.org Similarly, the triazole fungicide fenbuconazole, used to control various fungal diseases in crops, possesses a 4-chlorophenyl group and a nitrile function within its structure. nih.gov This compound acts by inhibiting sterol biosynthesis in fungi. nih.gov

While direct studies on the agrochemical properties of this compound itself are not widely reported, its structural similarity to known agrochemicals suggests its potential as a lead compound or a synthetic intermediate in the discovery and development of new crop protection agents. The chloro-substituent and the nitrile group are known to influence the biological activity of molecules, making this compound a person of interest for synthetic chemists in the agrochemical industry.

Contribution to the Design and Development of Catalytic Systems

The nitrile functionality and the substituted phenyl ring of this compound and its derivatives make them relevant in the design and development of catalytic systems. Nitriles can act as ligands for transition metal catalysts, influencing their reactivity and selectivity.

Derivatives of propanenitrile have been used in the synthesis of ligands for various catalytic reactions. ut.ac.ir For example, amino-substituted propanenitriles can act as bidentate ligands, coordinating with metal centers to form active catalysts. The electronic properties of the phenyl ring, modified by the chloro-substituent, can fine-tune the catalytic activity.

Furthermore, chiral versions of similar compounds, such as (R)-2-(3-Chlorophenyl)propanenitrile, have been explored in the context of enantioselective catalysis. The stereochemistry of such molecules can direct the outcome of a reaction to favor the formation of a specific enantiomer, which is crucial in the synthesis of many pharmaceuticals.

The development of novel catalytic systems often relies on the synthesis of new ligands with specific electronic and steric properties. The versatility of this compound as a synthetic intermediate allows for the creation of a diverse range of potential ligands for various catalytic applications, including those used in polymerization and asymmetric synthesis. ut.ac.irsmolecule.com

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-(3-Chlorophenyl)propanenitrile?

Methodological Answer: The synthesis involves alkylation of (3-chlorophenyl)acetonitrile using NaH as a base and methyl iodide (MeI) as the alkylating agent. Key optimization parameters include:

  • Reagent stoichiometry: Excess NaH (1.5–2.0 equivalents) ensures complete deprotonation of the acetonitrile.
  • Temperature control: Maintain 0–5°C during MeI addition to minimize side reactions (e.g., over-alkylation) .
  • Workup steps: Quench with saturated NH4_4Cl, extract with ethyl acetate, and dry over MgSO4_4 to improve yield (>80%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H NMR: Identifies the methyl group (singlet at δ 1.6–1.8 ppm) and aromatic protons (multiplets at δ 7.2–7.5 ppm).
  • 13^{13}C NMR: Confirms the nitrile carbon (δ 115–120 ppm) and quaternary aromatic carbons (δ 130–135 ppm).
  • IR spectroscopy: Detects the C≡N stretch (~2240 cm1^{-1}) and C-Cl vibrations (~750 cm1^{-1}) .

Q. How should researchers handle discrepancies in reported bioactivity data for related nitrile derivatives?

Methodological Answer:

  • Cross-validate assays: Use orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to confirm activity.
  • Control variables: Standardize solvent (DMSO concentration ≤0.1%), pH, and temperature across experiments.
  • Reference structural analogs: Compare with compounds like 2-(3-Trifluoromethylphenyl)propanenitrile to isolate substituent effects .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence the compound’s reactivity in organometallic coupling reactions?

Methodological Answer:

  • Electronic effects: The electron-withdrawing Cl group activates the aromatic ring for nucleophilic substitution (SN_\text{N}Ar) but deactivates it for electrophilic reactions.
  • Steric considerations: The meta-Cl position minimizes steric hindrance, enabling Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh3_3)4_4, K2_2CO3_3, 80°C) .
  • Case study: Substitution at the para position reduces coupling efficiency by 40% compared to meta .

Q. What computational strategies predict the binding affinity of this compound to neuronal targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with CaV_\text{V}1.3 calcium channel models (PDB: 6JP5) to assess nitrile-group interactions.
  • QSAR modeling: Correlate Cl-substituent Hammett constants (σm_\text{m} = 0.37) with inhibitory activity (R2^2 > 0.85 in rat dorsal root ganglion assays) .
  • MD simulations: Simulate ligand-receptor stability over 100 ns to evaluate binding entropy changes .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Acute toxicity testing: Follow OECD Guideline 203 (fish LC50_{50}) and Guideline 207 (Daphnia magna EC50_{50}).
  • Degradation studies: Use HPLC-UV to monitor hydrolysis half-life (t1/2_{1/2}) under pH 5–9; expect stability >30 days due to the nitrile group .
  • Bioaccumulation potential: Estimate log P (calculated ~2.1) to predict moderate bioaccumulation (BCF > 500 in fat tissues) .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for NaH/MeI-mediated alkylation of aryl acetonitriles?

Resolution Strategy:

  • Moisture sensitivity: NaH purity (<95%) or traces of H2_2O can reduce yields by 20–30%. Use freshly opened NaH and anhydrous solvents .
  • Competing pathways: Over-alkylation (e.g., 2-(3-Chlorophenyl)-2-methylpropanenitrile formation) occurs at >2.0 equivalents of MeI. Monitor by TLC (hexane:EtOAc 9:1) .

Q. How to reconcile divergent bioactivity results between in vitro and in vivo models?

Resolution Strategy:

  • Metabolic stability: Test hepatic microsome stability (e.g., human S9 fraction). Nitriles are prone to CYP450-mediated oxidation (t1/2_{1/2} < 1 hr in rats) .
  • Plasma protein binding: Use equilibrium dialysis to measure unbound fraction; >95% binding reduces in vivo efficacy .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionDeviation Impact
NaH Equivalents1.5–2.0<1.5: Incomplete reaction
Reaction Temperature0–5°C>10°C: Over-alkylation
MeI Addition RateDropwise over 30 minRapid addition: Side products
Workup SolventEthyl acetateDichloromethane: Lower yield
Source: Adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.